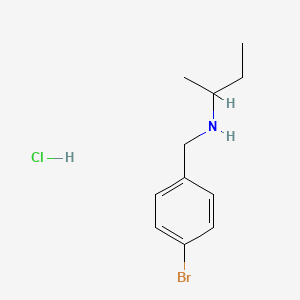

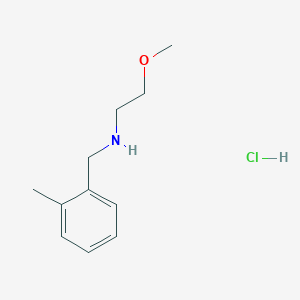

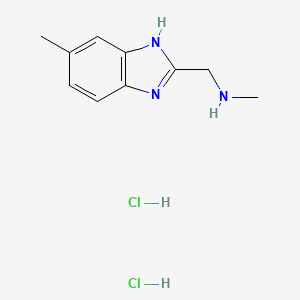

![molecular formula C18H24ClNO B3086050 {[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride CAS No. 1158470-83-7](/img/structure/B3086050.png)

{[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as catalytic protodeboronation of pinacol boronic esters , benzylic oxidations and reductions , and reactions involving alkyl groups . The synthesis could potentially involve a reaction between a benzyloxyphenylmethyl compound and butylamine .Chemical Reactions Analysis

The compound may undergo reactions typical of amines, such as alkylation, acylation, and condensation with carbonyls . It may also exhibit reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Applications

One notable application of compounds structurally similar to {[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride involves their use in the synthesis of cyclic beta-amino alcohol derivatives. Specifically, the Ir-catalyzed allylic amination of (E)-4-benzyloxy-2-butenyl methyl carbonate with benzylamine has been reported, showcasing the formation of linear-aminated products. These products were further utilized as key intermediates in the efficient synthesis of various cyclic beta-amino alcohol derivatives through ring-closing metathesis, highlighting their potential in creating complex molecular structures with high enantioselectivity (Lee et al., 2007).

Oxidation Studies in Antioxidants

Research on the oxidation behavior of antioxidants closely related to this compound has been conducted. Electrochemical and spectroscopic studies on aromatic secondary amines used as antioxidants in the rubber industry revealed interesting oxidation behaviors and products. The presence of substituents like N′-bonded aliphatic carbon significantly influences the chemical reactions leading to the formation of specific oxidation products, demonstrating the nuanced chemical behavior of these compounds (Rapta et al., 2009).

Corrosion Inhibition

Amine derivative compounds structurally similar to this compound have been synthesized and studied for their corrosion inhibition performance on mild steel in aggressive solutions like HCl. The presence of a protective film formed by these compounds on the metal surface, as confirmed by scanning electron microscopy, points towards their potential application in protecting materials from corrosion. Theoretical studies including density functional theory and molecular dynamics simulation further supported these findings, offering insights into the adsorption mechanism and interaction of these molecules with metal surfaces (Boughoues et al., 2020).

Antifungal Activity

The synthesis and evaluation of compounds like 5-(4-(benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones have revealed promising antifungal activities against various human pathogenic fungal strains. Molecular docking studies indicated good binding at the active site of certain enzymes, suggesting the potential of these compounds to be optimized as antifungal drugs (Nimbalkar et al., 2016).

Propiedades

IUPAC Name |

N-[(2-phenylmethoxyphenyl)methyl]butan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO.ClH/c1-2-3-13-19-14-17-11-7-8-12-18(17)20-15-16-9-5-4-6-10-16;/h4-12,19H,2-3,13-15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGQFTAJEREXHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=CC=C1OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

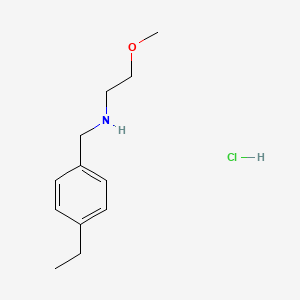

![Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085968.png)

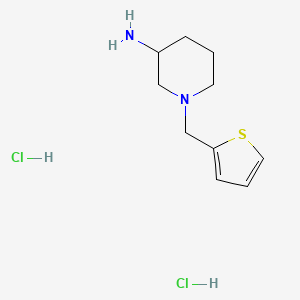

amine hydrochloride](/img/structure/B3085997.png)

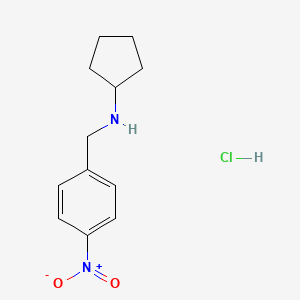

![(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086022.png)

![{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3086039.png)

![(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086049.png)